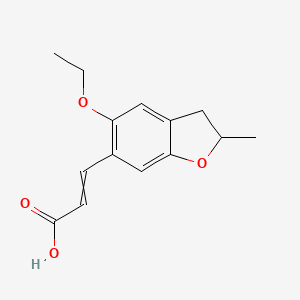

3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid is an organic compound belonging to the benzofuran family This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring The presence of an ethoxy group, a methyl group, and a propenoic acid side chain further defines its chemical structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid typically involves multiple steps:

Formation of the Benzofuran Core: The initial step involves the cyclization of an appropriate precursor to form the benzofuran ring system. This can be achieved through the acid-catalyzed cyclization of 2-hydroxyaryl ketones.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group on the benzofuran ring is reacted with ethyl iodide in the presence of a base such as potassium carbonate.

Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of the Propenoic Acid Side Chain: The final step involves the Heck reaction, where the benzofuran derivative is coupled with acrylic acid in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenoic acid side chain to a propanoic acid group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzofuran ring, such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion to propanoic acid derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 258.3 g/mol

- LogP : 2.7

- Polar Surface Area : 48 Ų

These properties suggest that the compound has moderate lipophilicity and a suitable structure for biological activity, making it an interesting candidate for drug development.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. The structural motifs present in 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid may contribute to its ability to inhibit cancer cell proliferation.

Case Study : A study published in Cancer Letters highlighted that similar benzofuran derivatives showed promising results against various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Case Study : In a recent pharmacological study, derivatives were tested for their ability to reduce inflammation in animal models of arthritis. Results demonstrated a significant reduction in inflammatory markers, indicating that this compound could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Compounds with similar structural features have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Research Findings : A study investigating the neuroprotective effects of benzofuran derivatives found that they could significantly reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's . This suggests that this compound may also have similar protective effects.

Synthetic Applications

The compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications to create new derivatives with potentially enhanced biological activities.

Synthesis Pathways

- Starting Material : Ethyl 5-hydroxybenzofuran.

- Reagents : Use of acetic anhydride followed by dehydrohalogenation.

- Final Product : this compound.

This synthetic route allows for the generation of a library of derivatives for biological testing.

作用機序

The mechanism of action of 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

3-(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid: Similar structure with a methoxy group instead of an ethoxy group.

3-(5-Ethoxy-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid: Lacks the methyl group on the benzofuran ring.

3-(5-Ethoxy-2-methyl-1-benzofuran-6-yl)prop-2-enoic acid: Does not have the dihydro component in the benzofuran ring.

Uniqueness

3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid is unique due to the combination of its ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of the propenoic acid side chain also adds to its versatility in various chemical reactions and applications.

生物活性

3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid, also referred to as (2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid, is a synthetic organic compound featuring a unique benzofuran structure combined with an acrylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure includes:

- Benzofuran ring : Known for various biological activities such as anti-cancer and antimicrobial effects.

- Acrylic acid functional group : Contributes to the compound's reactivity and potential applications in polymer science.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

1. Antioxidant Effects

The compound may help protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

Studies suggest that it could modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.

3. Antimicrobial Activity

Preliminary investigations indicate that it may inhibit the growth of various bacteria and fungi, suggesting its utility as a natural antimicrobial agent.

The synthesis of this compound can be achieved through various chemical methods that require optimization to maximize yield and purity. The compound's interaction with biological macromolecules is essential for understanding its mechanisms of action. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Ethoxybenzofuran | Benzofuran core with ethoxy group | Lacks acrylic acid functionality |

| 4-Methylcoumarin | Coumarin structure with a methyl group | Different ring system but similar aromaticity |

| 7-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Exhibits strong antioxidant properties |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of benzofuran derivatives:

- Apoptosis Induction : Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines such as K562. For instance, derivatives were found to significantly reduce interleukin 6 (IL-6) levels and increase reactive oxygen species (ROS) generation, indicating potential anti-cancer properties .

- Antimicrobial Studies : A range of benzofuran compounds has demonstrated varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .

特性

IUPAC Name |

3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-17-12-8-11-6-9(2)18-13(11)7-10(12)4-5-14(15)16/h4-5,7-9H,3,6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVIGEWGDQZBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。